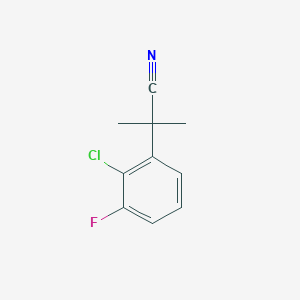
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C10H9ClFN It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a nitrile group attached to a methylpropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with different functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-fluorophenylboronic acid
- 2-Chloro-3-fluorophenylhydrazine hydrochloride
- 2-Chloro-3-fluorophenylmethanol
Uniqueness
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is unique due to the combination of its chloro, fluoro, and nitrile functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research purposes.
Propiedades
Fórmula molecular |
C10H9ClFN |
|---|---|
Peso molecular |
197.63 g/mol |
Nombre IUPAC |
2-(2-chloro-3-fluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)7-4-3-5-8(12)9(7)11/h3-5H,1-2H3 |
Clave InChI |
CGKXVXNPFDTVRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=C(C(=CC=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















